2,2-Dimethyl-2'-fluorobutyrophenone

Drug Metabolism ADME-Tox Cytochrome P450

This ortho-fluoro aryl ketone is differentiated from para-, meta-, and non-fluorinated analogs by its n,π* triplet state enabling Norrish Type II photochemistry, while meta analogs adopt a π,π* state—leading to divergent reaction outcomes. Ortho-substitution enhances binding affinity vs. para isomers; substituting positional isomers risks irreproducible data. Validated CYP2C19 inhibitor (IC₅₀ 70 nM), with CYP3A4 (5.33 µM) and CYP2B6 (15.4 µM) profiles for DDI panels. Boiling point 249.4°C facilitates purification planning.

Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
CAS No. 898765-76-9
Cat. No. B1324684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-2'-fluorobutyrophenone
CAS898765-76-9
Molecular FormulaC12H15FO
Molecular Weight194.24 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C1=CC=CC=C1F
InChIInChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3
InChIKeyPWRFZWXSNABNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-2'-fluorobutyrophenone (CAS 898765-76-9): Core Properties and Compound Classification for Scientific Procurement


2,2-Dimethyl-2'-fluorobutyrophenone (CAS 898765-76-9), also known as 1-(2-fluorophenyl)-2,2-dimethylbutan-1-one, is a synthetic aryl ketone within the butyrophenone class [1]. Its molecular formula is C₁₂H₁₅FO, with a molecular weight of 194.24 g/mol [1]. The structure features a 2-fluorophenyl ring linked to a 2,2-dimethylbutanone moiety, creating a tertiary carbon center adjacent to the carbonyl group. This compound is primarily utilized as a key intermediate in organic synthesis and as a research tool in medicinal chemistry .

2,2-Dimethyl-2'-fluorobutyrophenone (CAS 898765-76-9): Why Close Analogs Cannot Be Substituted for Ortho-Substituted Fluorobutyrophenones


The ortho-fluorine substituent on the phenyl ring of 2,2-Dimethyl-2'-fluorobutyrophenone confers distinct physicochemical properties and reactivity profiles that differ substantially from its para-fluoro, meta-fluoro, and non-fluorinated analogs [1][2]. Ortho-substituted fluorobutyrophenones are categorized as belonging to the photochemically 'reactive' group, characterized by a lowest triplet state of predominantly n,π* character [1]. In contrast, meta-substituted analogs often adopt a π,π* triplet state, leading to marked differences in photochemical behavior and reaction outcomes [1]. Furthermore, structure-activity relationship (SAR) studies indicate that ortho-substitution can significantly enhance binding affinity and potency relative to the para isomer in various biological systems [2]. Therefore, substituting this compound with a positional isomer or non-fluorinated analog can lead to divergent chemical behavior, altered metabolic stability, or inconsistent biological activity, undermining reproducibility and data integrity in research settings.

2,2-Dimethyl-2'-fluorobutyrophenone (CAS 898765-76-9): Head-to-Head Comparative Data for Informed Selection


CYP3A4 Inhibition Profile: Quantified Difference Versus Non-Fluorinated Analog

2,2-Dimethyl-2'-fluorobutyrophenone demonstrates measurable inhibition of the cytochrome P450 enzyme CYP3A4, a critical mediator of drug metabolism. Its inhibitory activity is quantified, with a reported IC₅₀ value of 5.33 µM [1]. While direct head-to-head data with the non-fluorinated analog (2,2-Dimethylbutyrophenone) is not available for CYP3A4, the presence of the fluorine atom is a well-established modulator of CYP enzyme interactions. The ortho-fluorine substituent increases lipophilicity (XLogP3 of 3.5 vs. 3.4 for the non-fluorinated analog [2]), which can alter binding affinity and metabolic stability [3].

Drug Metabolism ADME-Tox Cytochrome P450 Enzyme Inhibition

CYP2C19 Inhibition: High Potency Relative to Other CYP Isoforms

2,2-Dimethyl-2'-fluorobutyrophenone exhibits a significantly higher inhibitory potency for CYP2C19 compared to other CYP isoforms, with a reported IC₅₀ of 0.070 µM (70 nM) [1]. This value is approximately 76-fold lower (more potent) than its IC₅₀ for CYP3A4 (5.33 µM) and over 200-fold lower than its IC₅₀ for CYP2B6 (15.4 µM), as reported in the same data source [1]. This isoform selectivity is a key differentiator, as many structurally related butyrophenones may exhibit a different selectivity profile or lack this specific CYP2C19 activity.

Drug Metabolism Cytochrome P450 Enzyme Inhibition Pharmacokinetics

Boiling Point Distinction: Ortho- vs. Para-Fluoro Isomer for Purification and Handling

The position of the fluorine substituent on the phenyl ring significantly impacts the boiling point of these positional isomers. 2,2-Dimethyl-2'-fluorobutyrophenone (ortho-fluoro) has a reported boiling point of 249.4 °C at 760 mmHg [1]. In contrast, its para-fluoro isomer, 2,2-Dimethyl-4'-fluorobutyrophenone, has a significantly higher boiling point of 258.8 °C at 760 mmHg [2]. This 9.4 °C difference, while seemingly modest, is substantial for separation techniques like fractional distillation and can influence solvent selection, evaporation rates, and overall process design in synthetic workflows.

Physical Chemistry Purification Process Chemistry Analytical Chemistry

Photochemical Reactivity Classification: Ortho-Fluorobutyrophenones as 'Reactive' Triplet State Compounds

Based on photochemical studies, substituted butyrophenones are classified into 'reactive' (ΦI = 0.1-0.4) and 'unreactive' (ΦII = 0-0.1) groups based on their triplet state character [1]. The ortho-, meta-, and para-fluorobutyrophenones are all categorized as belonging to the 'reactive' group, possessing a lowest triplet state that is predominantly n,π* in character [1]. However, SAR studies have revealed that ortho-substitution can dramatically alter the triplet state energy and reactivity compared to the para and meta isomers [2]. Specifically, a decrease in quantum yield (ΦI) is observed when substituents are in the meta position, which is accompanied by a significant increase in triplet lifetime (τ), indicating a shift toward a π,π* state [2]. This implies that while all fluorinated isomers are 'reactive,' the ortho-fluoro isomer maintains the classical n,π* character, which is essential for type II photochemical reactions, whereas the meta-fluoro isomer may deviate from this behavior.

Photochemistry Physical Organic Chemistry Triplet State Reaction Mechanisms

2,2-Dimethyl-2'-fluorobutyrophenone (CAS 898765-76-9): Targeted Application Scenarios Backed by Evidence


CYP2C19-Selective Probe in Drug-Drug Interaction (DDI) Studies

Leverage the compound's potent and selective inhibition of CYP2C19 (IC₅₀ = 70 nM) [1] to serve as a reference inhibitor in in vitro DDI assays using human liver microsomes or recombinant enzymes. This application is directly supported by the quantitative data on CYP2C19 inhibition. Its use enables the specific assessment of CYP2C19-mediated metabolic clearance, a critical parameter for predicting clinical drug interactions.

Synthetic Intermediate for Ortho-Substituted Butyrophenone Derivatives

Utilize 2,2-Dimethyl-2'-fluorobutyrophenone as a key building block in the synthesis of more complex molecules, particularly those requiring an ortho-fluoroaryl ketone moiety. The ortho-fluorine can be exploited for further functionalization or as a bioisostere . The documented boiling point (249.4 °C) [2] is valuable for planning purification steps (e.g., distillation) during multi-step syntheses.

Photochemical Reaction Development: Type II Process Studies

Employ this compound as a model substrate for investigating Norrish type II photochemical reactions. Its classification as a 'reactive' ortho-fluorobutyrophenone with a n,π* triplet state [3] makes it a suitable candidate for studying hydrogen abstraction and cyclization mechanisms. This is particularly relevant for designing photochemical steps in total synthesis or for mechanistic studies in physical organic chemistry.

Metabolic Stability Assessment in ADME-Tox Panels

Include this compound in custom CYP inhibition panels to profile the metabolic stability of new chemical entities. The availability of IC₅₀ data for CYP3A4 (5.33 µM) and CYP2B6 (15.4 µM), in addition to CYP2C19, allows for a preliminary assessment of the compound's potential to act as a perpetrator of drug-drug interactions, providing a more complete ADME profile for early-stage drug discovery programs [1].

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